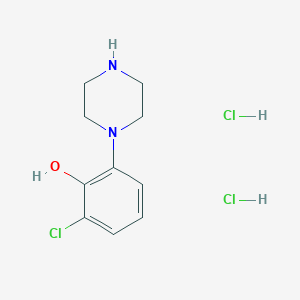![molecular formula C9H8N2O2S B2662261 Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate CAS No. 92807-02-8](/img/structure/B2662261.png)
Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Applications De Recherche Scientifique
Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Safety and Hazards
Orientations Futures
Imidazole compounds, including “Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities and are the basic core of some natural products . Therefore, the future directions for this compound could involve further exploration of its potential uses in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate typically involves the reaction of 2-mercaptobenzimidazole with methyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the thiol group . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Mécanisme D'action
The mechanism of action of Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Mercaptobenzimidazole: Similar structure but lacks the ester group.
Methyl benzimidazole-4-carboxylate: Similar structure but lacks the thiol group.
Uniqueness
Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate is unique due to the presence of both the thiol and ester groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
methyl 2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(14)10-6/h2-4H,1H3,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWRKKEHLLNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)

![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-bromobenzamide](/img/structure/B2662188.png)

![(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2662190.png)

![N-(4-methoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2662194.png)



![N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![1-{[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2662201.png)
